
1-Fluoro-4-(1-iodoethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-(1-iodoethenyl)benzene is an organic compound characterized by the presence of both fluorine and iodine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(1-iodoethenyl)benzene can be synthesized through various methods. One common approach involves the cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids in the presence of catalytic amounts of palladium acetate and sodium carbonate . This method yields high purity products and is efficient for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cross-coupling reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-4-(1-iodoethenyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cross-Coupling Reactions: It participates in cross-coupling reactions with different boronic acids to form complex organic molecules.
Common Reagents and Conditions:
Palladium Acetate (Pd(OAc)2): Used as a catalyst in cross-coupling reactions.
Sodium Carbonate (Na2CO3): Acts as a base in many reactions.
Boronic Acids: Serve as coupling partners in cross-coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
1-Fluoro-4-(1-iodoethenyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-(1-iodoethenyl)benzene involves its reactivity towards electrophiles and nucleophiles. The presence of both fluorine and iodine atoms enhances its ability to participate in various chemical reactions. The compound’s molecular targets and pathways are primarily determined by the nature of the substituents introduced during its reactions .
Comparación Con Compuestos Similares
1-Fluoro-4-iodobenzene: Shares a similar structure but lacks the ethenyl group.
4-Fluoroiodobenzene: Another related compound with similar reactivity.
2,2-Difluoro-1-iodoethenyl Tosylate: Used in similar cross-coupling reactions
Uniqueness: 1-Fluoro-4-(1-iodoethenyl)benzene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis.
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in scientific research and industry. Its unique reactivity and ability to participate in various chemical reactions make it an important building block for the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C8H6FI |
|---|---|
Peso molecular |
248.04 g/mol |
Nombre IUPAC |
1-fluoro-4-(1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6FI/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 |
Clave InChI |
HIPOMKXSBVPARD-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=C(C=C1)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


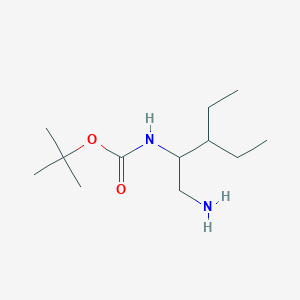
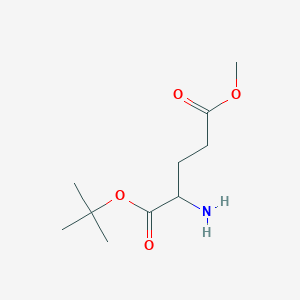
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
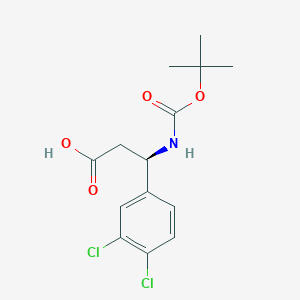
![8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13637178.png)
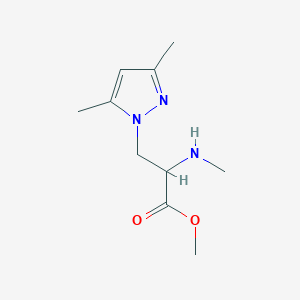
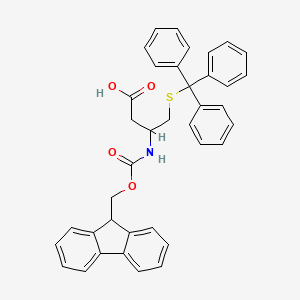


![7-methyl-2-phenyl-6-[3-(trifluoromethyl)phenyl]-2H,4H,5H,6H-pyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B13637228.png)



![[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B13637267.png)
